Receptor Selectivity: AR420626 vs. FFAR2 (GPR43) Activation
AR420626 is a selective agonist for FFAR3 and does not activate the closely related receptor FFAR2, even at high concentrations. This contrasts sharply with endogenous SCFA ligands which activate both receptors with comparable potency, and with other synthetic agonists like CFMB, which is a potent dual FFAR2/FFAR3 agonist .
| Evidence Dimension | Agonist activity at FFAR3 vs. FFAR2 |
|---|---|
| Target Compound Data | AR420626: IC50 of 117 nM at FFAR3; No activation of FFAR2 at concentrations up to 100 µM . |
| Comparator Or Baseline | CFMB: Full agonist of FFAR2 and FFAR3 with an EC50 of 0.8 µM at hFFAR2 [1]. SCFAs (propionate/butyrate): Activate both FFAR3 and FFAR2 [2]. |
| Quantified Difference | AR420626 is functionally selective for FFAR3 (>850-fold selectivity over FFAR2 at 100 µM), whereas CFMB is a dual agonist and SCFAs are non-selective. |
| Conditions | In vitro cell-based assays measuring FFAR3 and FFAR2 activation. |
Why This Matters
Procurement of AR420626 is essential for experiments requiring the isolation of FFAR3-specific signaling, as alternative agonists will confound results by activating FFAR2.
- [1] MedChemExpress. (n.d.). CFMB Product Page. View Source
- [2] Ballout, J., et al. (2021). Short-chain fatty acid receptors involved in epithelial acetylcholine release in rat caecum. European Journal of Pharmacology, 906, 174292. View Source
